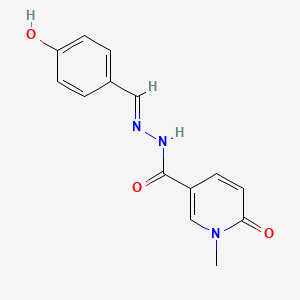
(3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as L-THP, is a chiral compound that has been widely studied due to its potential applications in the field of medicinal chemistry. L-THP is a derivative of morphine, which is a natural opioid and analgesic drug. The compound has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood, but it is believed to act on the central nervous system by binding to opioid receptors. The compound has been shown to have a high affinity for mu opioid receptors, which are responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various scientific research studies. The compound has been shown to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. This compound has also been shown to have anti-cancer effects, which make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high purity and enantiomeric purity. The compound can be synthesized with high yields and excellent stereochemistry, which makes it ideal for studying its effects on biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. The compound has been shown to produce adverse effects in some animal studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of new synthetic methods for producing the compound with improved yields and purity. Another potential direction is the study of the compound's effects on different types of cancer and its potential use in combination with other anti-cancer agents. Additionally, the study of this compound's effects on addiction and withdrawal symptoms associated with opioid drugs is an area of active research. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a range of medical conditions.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol can be achieved through several methods, including asymmetric synthesis, resolution, and chiral pool synthesis. The most commonly used method for synthesizing this compound is asymmetric synthesis, which involves the use of chiral reagents to create the desired stereochemistry. This method has been shown to produce high yields of the compound with excellent enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(4-biphenylylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid drugs.
Eigenschaften
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(4-phenylphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21-16-22(15-20(21)23-10-12-25-13-11-23)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-21,24H,10-16H2/t20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHIIALAWQMWMX-SFTDATJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6130762.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B6130764.png)
![ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B6130765.png)
![N-[1-(2-thienyl)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B6130778.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)


![2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
